N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide
Description
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro and methyl substituents on phenyl rings, as well as a furan ring
Properties
CAS No. |
853331-42-7 |
|---|---|
Molecular Formula |
C18H13Cl2NO2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-6-7-15(14(20)10-11)21-18(22)17-9-8-16(23-17)12-4-2-3-5-13(12)19/h2-10H,1H3,(H,21,22) |
InChI Key |
ZUNREGWEPRDMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the substituted phenyl furan with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial reagents and catalysts include chlorinating agents, methylating agents, and dehydrating agents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxyl derivatives, nitriles.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide and its analogs. The compound exhibits selective cytotoxicity against various cancer cell lines, including:
- Breast Cancer : A study demonstrated that derivatives of this compound showed significant efficacy against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Lung Cancer : Research has shown that certain analogs effectively inhibit the proliferation of A549 lung adenocarcinoma cells, suggesting potential as a therapeutic agent in lung cancer treatment .
Antidiabetic Properties
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on enzymes related to diabetes, such as α-glucosidase and α-amylase. For instance, modifications to the compound's structure can enhance its inhibitory potency, making it a candidate for further development as an antidiabetic drug .
Data Tables
| Application Area | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 | |
| Anticancer | A549 | 10.75 | |
| Antidiabetic | α-glucosidase | 0.90 |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized a series of furamide derivatives, including this compound. The compounds were tested against various cancer cell lines using the MTT assay. The results indicated that the presence of electron-withdrawing groups enhanced anticancer activity, with some derivatives outperforming established drugs like cisplatin in specific assays .
Case Study 2: Mechanism of Action
The mechanism by which this compound exerts its effects was explored through molecular docking studies. These studies revealed that the compound interacts favorably with active sites on target enzymes, facilitating inhibition through hydrogen bonding and hydrophobic interactions . This insight is crucial for understanding how structural modifications could lead to improved efficacy.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methylphenyl)-2-furamide
- N-(2-Chlorophenyl)-5-(2-chlorophenyl)-2-furamide
- N-(4-Methylphenyl)-5-(2-chlorophenyl)-2-furamide
Uniqueness
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the specific arrangement of chloro and methyl groups on the phenyl rings, as well as the presence of the furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-Chloro-4-methylphenyl)-5-(2-chlorophenyl)-2-furamide, a compound with the molecular formula and CAS Number 853331-42-7, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features two chlorinated phenyl groups and a furan moiety, which are significant for its biological activity. The presence of chlorine substituents is known to enhance lipophilicity and can influence the interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H13Cl2NO2 |
| Molecular Weight | 356.21 g/mol |
| CAS Number | 853331-42-7 |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, analogs with substituted phenyl groups have demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies reported an average zone of inhibition comparable to standard antibiotics, indicating potential as an antimicrobial agent .
- Anticonvulsant Effects : Some derivatives of similar compounds have shown anticonvulsant properties in animal models, suggesting that this compound may also possess neuroprotective effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Chlorine Substituents : The presence of chlorine atoms at specific positions on the phenyl rings enhances biological activity by increasing electron-withdrawing effects, which can stabilize reactive intermediates during metabolic processes.
- Furan Moiety : The furan ring contributes to the overall lipophilicity and may facilitate membrane permeability, thus enhancing bioavailability.
Case Studies
-
Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value in the low micromolar range, demonstrating significant anticancer potential .
Cell Line IC50 (µM) Human Glioblastoma U251 10–30 Human Melanoma WM793 15–25 -
Antibacterial Activity : In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed zones of inhibition that were promising but slightly lower than those produced by standard antibiotics like Streptomycin .
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20.5 Escherichia coli 17.0 Streptomycin 36.6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
